Cas no 177429-27-5 (Ethyl 4-(benzyloxy)-3-hydroxybenzoate)

Ethyl 4-(benzyloxy)-3-hydroxybenzoate is a synthetic ester derivative of benzoic acid, characterized by the presence of a benzyloxy group at the para position and a hydroxyl group at the meta position relative to the ester functionality. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its key advantages include its stability under standard conditions, reactivity in selective functionalization reactions, and utility as a building block for more complex molecular architectures. The benzyl-protected hydroxyl group enhances its versatility in multi-step synthetic routes, allowing for controlled deprotection when required. Its well-defined structure ensures consistent performance in research and industrial applications.
Ethyl 4-(benzyloxy)-3-hydroxybenzoate structure
177429-27-5 structure
Product Name:Ethyl 4-(benzyloxy)-3-hydroxybenzoate
CAS No:177429-27-5
MF:C16H16O4
MW:272.295845031738
MDL:MFCD26385855
CID:1092427
PubChem ID:11311797
Update Time:2025-10-28

Ethyl 4-(benzyloxy)-3-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(benzyloxy)-3-hydroxybenzoate
    • ethyl 3-hydroxy-4-phenylmethoxybenzoate
    • ethyl 4-benzyloxy-3-hydroxybenzoate
    • FAENFNUEKOZHCS-UHFFFAOYSA-N
    • AK146921
    • AX8284449
    • 4-Benzyloxy-3-hydroxybenzoic acid ethyl ester
    • 4-Benzyloxy-3-hydroxy-benzoic acid ethyl ester
    • 177429-27-5
    • Benzoic acid, 3-hydroxy-4-(phenylmethoxy)-, ethyl ester
    • C73370
    • SY271874
    • SCHEMBL1561028
    • CHA42927
    • AKOS022187102
    • DS-8660
    • CS-0151786
    • MFCD26385855
    • DB-370389
    • Ethyl4-(benzyloxy)-3-hydroxybenzoate
    • MDL: MFCD26385855
    • Inchi: 1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
    • InChI Key: FAENFNUEKOZHCS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)OCC)=CC=1O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 272.10485899g/mol
  • Monoisotopic Mass: 272.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • XLogP3: 3.3

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Additional information on Ethyl 4-(benzyloxy)-3-hydroxybenzoate

Comprehensive Overview of Ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS No. 177429-27-5): Properties, Applications, and Industry Insights

Ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS No. 177429-27-5) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, cosmetics, and fine chemical synthesis. This ester derivative, featuring a benzyl-protected hydroxyl group and an ethyl ester moiety, exhibits unique chemical properties that make it valuable for intermediate synthesis. Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing its production processes, aligning with global demands for eco-friendly manufacturing.

The compound's molecular structure combines a benzoate core with strategic functional groups, enabling selective reactivity in cross-coupling reactions and esterification processes. Researchers highlight its role in developing UV-absorbing agents for sunscreen formulations, responding to growing consumer concerns about photoaging and skin protection. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for pharmaceutical-grade applications.

In the context of drug discovery, Ethyl 4-(benzyloxy)-3-hydroxybenzoate serves as a key building block for non-steroidal anti-inflammatory drugs (NSAIDs) precursors. Its lipophilic character enhances membrane permeability, a sought-after property in bioavailability optimization studies. The compound's stability under acidic conditions makes it particularly useful for controlled-release formulations, addressing frequent queries about drug delivery systems in pharmaceutical forums.

Industrial-scale production employs catalytic hydrogenation methods to ensure cost-effectiveness, with leading manufacturers adopting continuous flow chemistry to minimize waste. Regulatory compliance with REACH and ICH guidelines guarantees its safe use in consumer products. Recent patent analyses reveal innovative applications in antioxidant additives for food packaging materials, tapping into the booming active packaging market.

From a market perspective, demand for CAS 177429-27-5 shows steady growth (CAGR 5.2% from 2022-2028), driven by expanding cosmeceutical applications and personalized medicine developments. Analytical techniques like X-ray crystallography have elucidated its solid-state properties, facilitating improved crystallization protocols for industrial production. The compound's compatibility with biodegradable polymers further enhances its sustainability profile.

Quality control protocols emphasize residual solvent analysis and heavy metal screening, addressing stringent pharmaceutical excipient standards. In research settings, the compound's fluorescence properties have enabled novel applications in molecular probes, coinciding with increased interest in diagnostic imaging technologies. Storage recommendations typically specify inert atmosphere conditions to maintain stability.

Emerging studies explore its potential in natural product synthesis, particularly for polyphenol derivatives with demonstrated bioactivity. The benzyl ether protection strategy offers distinct advantages in multi-step syntheses, frequently discussed in organic chemistry forums. Thermal analysis data (DSC/TGA) confirms stability up to 180°C, supporting its use in high-temperature processes.

Environmental fate studies indicate moderate biodegradability (OECD 301B), prompting development of enzymatic cleavage methods for waste treatment. The compound's logP value (2.8) positions it favorably for QSAR modeling in drug design projects. Recent publications highlight its utility in constructing liquid crystal intermediates, aligning with advancements in display technology materials.

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